1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-4-6-14(7-5-13)20-22-21(28-23-20)15-10-19(25)24(12-15)16-8-9-17(26-2)18(11-16)27-3/h4-9,11,15H,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQWRPAGKDDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of an appropriate amide precursor.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized via the reaction of an amidoxime with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the 1,2,4-oxadiazole ring with the pyrrolidin-2-one core under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for research in various therapeutic areas.
Anticancer Activity
Research indicates that this compound may possess potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinase activity |
These results suggest that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by modulating cytokine levels in various models. It may be beneficial for treating conditions characterized by excessive inflammation.
Antimicrobial Properties
Preliminary studies suggest that derivatives of oxadiazole, including this compound, may exhibit antimicrobial activity against various pathogens, further expanding its potential applications in infectious disease treatment.
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound:
- MCF-7 Cell Study : Treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups.
- Pharmacokinetics : The compound shows favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the pyrrolidin-2-one core are key structural motifs that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 1-(3,4-Dimethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Uniqueness: 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group. These substituents confer distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Biological Activity
1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that integrates the pharmacophoric elements of both pyrrolidine and oxadiazole moieties. This combination is significant due to the diverse biological activities associated with oxadiazole derivatives, particularly in the realm of anticancer research. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring connected to an oxadiazole group and a dimethoxyphenyl substituent. The structural diversity provided by these groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities including:
- Anticancer Activity : Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. They have been shown to inhibit various cancer cell lines through multiple mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial and Antiparasitic Effects : Some derivatives demonstrate significant antimicrobial activity against various pathogens and parasites, suggesting their utility in treating infectious diseases .
- Anti-inflammatory Properties : Certain oxadiazoles have been reported to possess anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition : Oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play critical roles in cancer cell proliferation .
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as an anticancer agent .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines (e.g., MCF-7 and A549), with IC50 values indicating significant potency compared to established chemotherapeutics like doxorubicin .
Anticancer Efficacy
A study evaluating various 1,3,4-oxadiazole derivatives found that modifications on the phenyl rings significantly affected their anticancer activity. The specific compound under discussion showed enhanced cytotoxicity against MCF-7 cells with an IC50 value lower than that of doxorubicin, indicating its potential as a more effective treatment option .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives revealed that certain compounds could reduce the production of pro-inflammatory cytokines in vitro. This suggests that this compound might also offer therapeutic benefits in inflammatory conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Anticancer IC50 (MCF-7) | < 0.12 µM |
| Antimicrobial Activity | Moderate to High |
| Anti-inflammatory Activity | Significant |
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical?
The synthesis involves multi-step organic reactions, typically including:
- Cyclization of precursor oxadiazole moieties under reflux conditions using solvents like toluene or DMF .
- Coupling reactions to attach the pyrrolidinone core to aromatic substituents, often catalyzed by Lewis acids (e.g., nickel perchlorate) to enhance efficiency .
- Purification via column chromatography to isolate the final product, ensuring high purity (>95%) .
Critical parameters include temperature control (80–120°C), solvent polarity, and catalyst selection to avoid side reactions .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring systems .
- High-Performance Liquid Chromatography (HPLC) : To verify purity and monitor reaction progress .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
X-ray crystallography is recommended for resolving stereochemical ambiguities, though not explicitly documented for this compound .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproducts?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization efficiency compared to toluene .
- Catalyst Tuning : Testing alternative Lewis acids (e.g., ZnCl2 or FeCl3) to enhance reaction rates and selectivity .
- Stepwise Monitoring : Using thin-layer chromatography (TLC) at each synthetic step to isolate intermediates and reduce side reactions .
Recent studies on analogous compounds achieved 15–20% yield improvements through microwave-assisted synthesis, though this remains untested for the target compound .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
Methodological approaches include:
- Dose-Response Assays : Establish concentration-dependent activity thresholds across multiple cell lines (e.g., cancer vs. normal cells) .
- Target-Specific Profiling : Use kinase inhibition assays or fluorescence polarization to identify primary molecular targets, reducing off-target effects .
- Structural Analog Testing : Compare bioactivity with derivatives (e.g., replacing 4-methylphenyl with pyridinyl groups) to isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?
SAR strategies involve:
- Systematic Substituent Variation : Modify aromatic groups (e.g., 3,4-dimethoxyphenyl vs. 4-ethylphenyl) to assess electronic and steric effects on binding .
- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to enhance metabolic stability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tubulin .
Q. Example SAR Table for Analogous Compounds
| Substituent on Oxadiazole | Biological Activity (IC50) | Key Finding |
|---|---|---|
| 4-Methylphenyl | 12.5 µM (Anticancer) | High potency against MCF-7 cells |
| Pyridin-2-yl | 28.7 µM (Anti-inflammatory) | COX-2 inhibition |
| 3-Chlorophenyl | 45.2 µM (Antimicrobial) | Moderate efficacy against S. aureus |
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
- Enzyme Inhibition Studies : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) for protease activity profiling .
- Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment, highlighting pathways like NF-κB or MAPK .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
